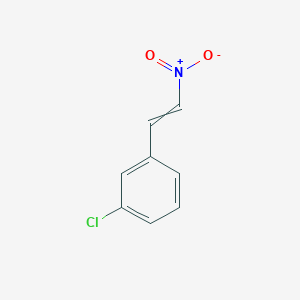

1-Chloro-3-(2-nitroethenyl)benzene

Description

Classification and Structural Characteristics within Substituted Aryl Nitroalkenes

1-Chloro-3-(2-nitroethenyl)benzene, also known as trans-3-chloro-β-nitrostyrene, is classified as a substituted aryl nitroalkene. matrix-fine-chemicals.com This classification arises from its core structure, which consists of a benzene (B151609) ring substituted with both a chloro group and a 2-nitroethenyl group. The defining feature of this class of compounds is the nitro group (NO₂) conjugated with a carbon-carbon double bond, which is attached to an aromatic ring.

The presence of the electron-withdrawing nitro group significantly influences the electronic properties of the alkene, rendering the β-carbon (the carbon atom of the vinyl group not attached to the aromatic ring) electrophilic. This makes the molecule susceptible to attack by nucleophiles. The chloro substituent on the benzene ring, located at the meta-position relative to the nitroethenyl group, further modifies the electronic nature of the aromatic system through its inductive and resonance effects. The trans configuration of the nitroethenyl group is the more stable and common isomer.

Below is a table summarizing the key structural and physical properties of this compound.

| Property | Value |

| CAS Number | 37888-03-2 |

| Molecular Formula | C₈H₆ClNO₂ |

| Molecular Weight | 183.59 g/mol |

| Appearance | Varies, often a solid |

| Melting Point | Not consistently reported |

| Boiling Point | Not consistently reported |

| SMILES | [O-]N+\C=C\c1cccc(Cl)c1 |

| InChIKey | GXQRAWTWDNHGBS-SNAWJCMRSA-N |

Academic Significance as a Versatile Synthetic Intermediate

The academic significance of this compound lies in its role as a versatile synthetic intermediate. The electrophilic nature of the nitroalkene moiety allows it to participate in a variety of important carbon-carbon and carbon-heteroatom bond-forming reactions. These reactions provide access to a diverse range of more complex molecules, including other nitroalkanes, amines, hydroxylamines, and various heterocyclic compounds.

Key Reactions and Synthetic Applications:

Michael Addition: As a potent Michael acceptor, this compound readily reacts with a wide range of nucleophiles, such as enolates, amines, and thiols. epa.govmasterorganicchemistry.com This reaction is a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds at the β-position of the original nitroalkene. The resulting nitroalkanes can be further transformed into other functional groups. nih.govacs.org

Diels-Alder Reaction: The electron-deficient double bond of this compound can act as a dienophile in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. nih.govmdpi.comrsc.orgresearchgate.net This allows for the construction of six-membered rings with controlled stereochemistry, providing a pathway to complex cyclic and bicyclic structures. beilstein-journals.org

Reduction: The nitro group of this compound can be selectively reduced to an amine, providing a route to substituted phenethylamines. This transformation is of interest in the synthesis of various biologically active compounds.

Henry Reaction Precursor: While this compound is the product of a Henry reaction, its synthesis from 3-chlorobenzaldehyde (B42229) and nitromethane (B149229) is a classic example of this reaction's utility in preparing substituted β-nitrostyrenes. rsc.orgresearchgate.netwikipedia.orgyoutube.commdpi.com

The combination of the chloro-substituted aromatic ring and the reactive nitroalkene functionality makes this compound a valuable building block for creating libraries of compounds for various research applications.

Historical Context and Foundational Research on Aryl Nitroalkenes

The chemistry of aryl nitroalkenes is built upon foundational reactions in organic synthesis. The most crucial of these is the Henry reaction , or nitroaldol reaction, discovered by the Belgian chemist Louis Henry in 1895. wikipedia.org This reaction, which involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone, remains a primary method for the synthesis of β-nitro alcohols, which can then be dehydrated to form nitroalkenes like this compound. wikipedia.orgmdpi.com

Early research into the reactivity of nitroalkenes established their utility as versatile synthetic intermediates. Their electron-deficient nature was recognized as a key feature that enables their participation in a variety of addition and cycloaddition reactions. Over the decades, research has focused on expanding the scope of these reactions and developing new catalytic systems to control their stereoselectivity. The development of asymmetric catalysis for reactions involving nitroalkenes, for instance, has been a significant area of investigation, allowing for the synthesis of enantioenriched products.

The ongoing exploration of the reactivity of substituted aryl nitroalkenes, including this compound, continues to yield novel synthetic methodologies and provides access to new molecular architectures for various scientific disciplines.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3-(2-nitroethenyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO2/c9-8-3-1-2-7(6-8)4-5-10(11)12/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXQRAWTWDNHGBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C=C[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Chloro 3 2 Nitroethenyl Benzene

Condensation Approaches for the Nitroethenyl Moiety Formation

The most direct and widely employed method for synthesizing 1-chloro-3-(2-nitroethenyl)benzene is the condensation reaction between 3-chlorobenzaldehyde (B42229) and a C1-nitro compound, typically nitromethane (B149229). This approach falls under the category of Knoevenagel or Henry (nitro-aldol) condensations. wikipedia.orgjlu.edu.cnsigmaaldrich.com

The Knoevenagel condensation is a nucleophilic addition of a compound with an active hydrogen atom to a carbonyl group, followed by a dehydration reaction to form a C=C double bond. wikipedia.orgsigmaaldrich.com In the synthesis of this compound, the active hydrogen component is nitromethane, where the nitro group (an electron-withdrawing group) sufficiently acidifies the α-protons. wikipedia.org The reaction proceeds by deprotonating nitromethane to form a nucleophilic carbanion, which then attacks the electrophilic carbonyl carbon of 3-chlorobenzaldehyde. sigmaaldrich.comchemsrc.com The resulting β-hydroxy nitro compound (nitro-aldol intermediate) readily undergoes dehydration, often spontaneously or under the reaction conditions, to yield the final α,β-unsaturated product, this compound. sigmaaldrich.com

The Knoevenagel-Henry reaction requires a catalyst, which is typically a weak base, to facilitate the deprotonation of nitromethane without promoting the self-condensation of the aldehyde. wikipedia.org A variety of base catalysts and reaction conditions have been explored to optimize the synthesis.

Amine Catalysts : Weakly basic amines like piperidine (B6355638) are classic catalysts for this transformation, often used in solvents like ethanol. wikipedia.orgresearchgate.net Ammonium (B1175870) salts have also been employed as environmentally benign catalysts, particularly in solvent-free conditions. researchgate.net

Inorganic Bases : Stronger bases such as potassium hydroxide (B78521) (KOH) have been successfully used, for instance, in acetonitrile, providing an inexpensive and effective option. nih.gov Solid potassium carbonate has also been utilized, particularly in phase-transfer catalysis systems. researchgate.net

Optimization Strategies : To improve reaction efficiency and align with green chemistry principles, several variants have been developed. Microwave-assisted synthesis has been shown to lead to rapid and clean condensation. jlu.edu.cn Solvent-free grinding methods, using catalysts like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), offer an alternative that minimizes waste and can lead to high yields. sigmaaldrich.com

Below is a table summarizing various catalytic systems used in Knoevenagel-type condensations for producing substituted nitroethenylbenzenes.

| Catalyst System | Reactants | Conditions | Key Features |

| Piperidine | 2-Methoxybenzaldehyde, Thiobarbituric acid | Ethanol | Classic weak amine base catalysis. wikipedia.org |

| Ammonium Salts | Syringaldehyde, Malonic acid | Solvent-free, Heat | Environmentally benign alternative to pyridine (B92270)/piperidine. researchgate.net |

| Potassium Hydroxide | Diethyl 2-nitro-(pentafluorosulfanyl)benzylphosphonate, Aldehydes | Acetonitrile, RT | Inexpensive and convenient base for HWE variant. nih.gov |

| Microwave Irradiation | Aromatic Aldehydes, Nitromethane | Not specified | Rapid and clean condensation. jlu.edu.cn |

| Phase Transfer Catalyst (PTC) | p-Nitro Toluene, Benzaldehyde (B42025) | Solid K₂CO₃, 18-crown-6 | Effective for weakly acidic substrates; overcomes competing reactions. researchgate.net |

Nitration Pathways for Chlorostyrene Derivatives

An alternative synthetic route involves the nitration of a pre-formed chlorostyrene derivative, specifically 3-chlorostyrene (B1584043). sigmaaldrich.comuni.lu This pathway relies on an electrophilic aromatic substitution reaction where a nitro group (-NO₂) is introduced onto the benzene (B151609) ring. However, direct nitration of the vinyl group is not the standard method. Instead, the nitration would occur on the aromatic ring of 3-chlorostyrene. The chloro and vinyl groups are ortho-, para-directing substituents. Therefore, nitration of 3-chlorostyrene would likely lead to a mixture of isomers, with the nitro group being introduced at positions ortho or para to the existing substituents, rather than forming the desired nitroethenyl moiety directly.

A more plausible, though less direct, nitration strategy would involve the nitration of 3-chlorotoluene (B144806) to produce 3-chloro-nitrotoluene isomers, followed by functionalization of the methyl group and subsequent steps to form the ethenyl bridge. For example, 2-chloro-6-nitrotoluene (B1664060) is a known intermediate for further synthesis. researchgate.net The nitration of chloro-aromatics is a well-established industrial process, typically using a mixture of nitric acid and sulfuric acid. orgsyn.org

Advanced Synthetic Strategies for Substituted Nitroethenylbenzenes

Beyond the classic Knoevenagel condensation, other modern synthetic methods can be applied to construct the substituted nitroethenylbenzene framework, offering greater control and alternative reaction pathways.

The Horner–Wadsworth–Emmons (HWE) reaction is a powerful tool for forming alkenes with high stereoselectivity. wikipedia.orgorganic-chemistry.org This reaction involves a stabilized phosphonate (B1237965) carbanion reacting with an aldehyde or ketone. wikipedia.org To synthesize a nitroethenylbenzene, one would use a phosphonate reagent containing a nitro group, such as diethyl nitromethylphosphonate.

The general mechanism involves:

Deprotonation of the α-carbon of the nitromethylphosphonate using a suitable base (e.g., NaH, BuLi, KOH) to form a nucleophilic phosphonate carbanion. nih.govorganic-chemistry.org

Nucleophilic attack of this carbanion on the carbonyl carbon of 3-chlorobenzaldehyde. wikipedia.org

Formation of an oxaphosphetane intermediate which then eliminates a water-soluble phosphate (B84403) salt, yielding the alkene. organic-chemistry.orgnrochemistry.com

A significant advantage of the HWE reaction is that the dialkylphosphate byproduct is easily removed by aqueous extraction, simplifying purification. wikipedia.org This method is known for producing predominantly (E)-alkenes. nih.gov

The geometry of the carbon-carbon double bond in this compound is a critical aspect of its synthesis, leading to either the (E) or (Z) isomer.

In Knoevenagel Condensations : The reaction can initially produce a mixture of (E) and (Z) isomers. However, because the intermediates can often equilibrate, the reaction typically yields the thermodynamically more stable (E)-isomer as the major or exclusive product upon completion. wikipedia.org Biocatalysts, such as porcine pancreas lipase (B570770) (PPL), have been used in Knoevenagel condensations of related substrates to achieve high selectivity for the (E) configuration. researchgate.net

In Horner-Wadsworth-Emmons Reactions : The standard HWE reaction strongly favors the formation of the (E)-alkene, which is the more stable isomer. wikipedia.orgorganic-chemistry.org The stereoselectivity arises from the steric interactions in the transition state leading to the oxaphosphetane intermediate, which favors an anti-periplanar arrangement of the bulky groups. organic-chemistry.org For applications where the (Z)-isomer is desired, a modification known as the Still-Gennari olefination can be employed. This variant uses phosphonates with electron-withdrawing groups (like trifluoroethyl) and specific base/solvent systems (e.g., KHMDS with crown ether in THF) to kinetically favor the formation of the (Z)-alkene. nrochemistry.comyoutube.com

The following table outlines the stereochemical outcomes of different olefination reactions.

| Reaction | Typical Isomer Formed | Mechanistic Basis for Selectivity |

| Knoevenagel Condensation | (E) | Thermodynamic control; formation of the more stable isomer. wikipedia.org |

| Horner-Wadsworth-Emmons (HWE) | (E) | Steric approach control favors a transition state leading to the anti-alkene. organic-chemistry.org |

| Still-Gennari Modification | (Z) | Kinetic control; accelerated elimination of the oxaphosphetane intermediate. nrochemistry.comyoutube.com |

Solvent-Controlled Diastereodivergent Synthesis Principles

The synthesis of this compound, a β-nitrostyrene, is commonly achieved through the Henry reaction, also known as a nitroaldol reaction. wikipedia.org This reaction involves the base-catalyzed condensation of 3-chlorobenzaldehyde with nitromethane. wikipedia.org A critical aspect of the Henry reaction is its stereochemical outcome. When a substituted nitroalkane is used with an aldehyde, the resulting β-nitroalcohol product contains two stereogenic centers, leading to the formation of diastereomers (syn and anti). The principles of diastereodivergent synthesis aim to selectively produce one diastereomer over the other, and the choice of solvent can play a pivotal role in controlling this selectivity. wikipedia.orgnih.gov

The mechanism of the Henry reaction is reversible, and the initially formed β-nitroalcohol can undergo epimerization at the nitro-substituted carbon. wikipedia.orgnih.gov This reversibility means that the observed diastereomeric ratio of the product is often under thermodynamic control, favoring the more stable diastereomer. However, kinetic control can be exerted under certain conditions, influencing the initial product distribution. nih.gov

The solvent's polarity and its ability to form hydrogen bonds can significantly influence the transition states of both the forward addition reaction and the reverse retro-Henry reaction, as well as the stability of the diastereomeric products. nih.gov Computational and experimental studies on the Henry reaction between benzaldehyde and nitropropane have provided insight into these solvent effects, which are directly applicable to the synthesis of the this compound precursor. nih.gov

For instance, in the uncatalyzed Henry reaction, the solvent can affect the relative stability of the syn and anti transition states. However, research has shown that the product distribution is often controlled by the reversibility of the reaction and the facile epimerization of the nitro-substituted stereocenter. nih.gov In polar solvents, the nitronate intermediate can undergo kinetic reprotonation to yield the β-nitroalcohol enriched in the syn (threo) diastereomer. nih.gov

Furthermore, computational studies have indicated that the syn β-nitroalcohol product is generally favored thermodynamically over the anti form in polar solvents like water. One study calculated the syn diastereomer to be more stable by approximately 2 kcal/mol in water, which would theoretically lead to a product ratio heavily favoring the syn isomer at equilibrium. nih.gov Despite calculations favoring the anti transition state for the addition step, experimental results in both water and DMSO for the reaction of benzaldehyde and nitropropane yielded the β-nitroalcohol with a consistent 3:1 ratio of syn to anti diastereomers. nih.gov This highlights that the final product ratio is governed by the thermodynamics of the system, where the syn product is more stable. nih.gov

The subsequent step in the synthesis of this compound is the dehydration of the intermediate β-nitroalcohol. This elimination of water is often facilitated by acidic conditions and heat, leading to the formation of the nitroalkene. orgsyn.orgorganic-chemistry.org The geometry of the resulting double bond (E or Z) can also be influenced by the reaction conditions and the stereochemistry of the precursor alcohol.

The table below summarizes the effect of the solvent on the diastereomeric ratio of the β-nitroalcohol product in a model Henry reaction, illustrating the principle of solvent influence on stereoselectivity.

| Reactants | Solvent | Diastereomeric Ratio (syn:anti) | Reference |

| Benzaldehyde + Nitropropane | Water | 3:1 | nih.gov |

| Benzaldehyde + Nitropropane | DMSO | 3:1 | nih.gov |

Reactivity and Mechanistic Investigations of 1 Chloro 3 2 Nitroethenyl Benzene

Electronic Influence and General Reactivity Profile of the Nitroethenyl Group

The nitroethenyl group is the primary center of reactivity in 1-chloro-3-(2-nitroethenyl)benzene. Its electronic properties render the molecule susceptible to a range of chemical transformations.

The electrophilic nature of the alkene in this compound makes it an excellent substrate for nucleophilic additions, most notably the Michael addition. nih.govuc.pt In this reaction, a wide variety of nucleophiles can add across the double bond. beilstein-journals.org For instance, 1,3-dicarbonyl compounds have been shown to readily undergo Michael addition to β-nitrostyrenes under solvent-free and catalyst-free conditions, often promoted by simple grinding. beilstein-journals.org The reaction of β-nitrostyrene with 1,3-cyclopentanedione, for example, can proceed to near completion with this method. beilstein-journals.org

The scope of nucleophiles is broad and includes carbanions, amines, and thiols. nih.govchemrxiv.orgresearchgate.net The addition of acetaldehyde (B116499) to similar α,β-unsaturated nitroalkenes, catalyzed by chiral prolinol ethers, has been demonstrated as a viable route to β-substituted GABA derivatives. encyclopedia.pub Furthermore, the use of thiourea-based organocatalysts can facilitate the Michael addition of dicarbonyl compounds to nitroalkenes with a high degree of stereocontrol. encyclopedia.pub These additions are of significant synthetic utility as the resulting nitroalkane products can be further transformed into a variety of valuable compounds. nih.govuc.pt

Table 1: Examples of Michael Additions to Substituted β-Nitrostyrenes

| Nucleophile | Catalyst/Conditions | Product Type | Reference |

| 1,3-Dicarbonyl Compounds | Grinding, solvent-free | Functionalized Nitroalkanes | beilstein-journals.org |

| Acetaldehyde | (S)-Diphenylprolinol silyl (B83357) ether | β-Substituted GABA derivatives | encyclopedia.pub |

| Diethyl Malonate | Takemoto thiourea (B124793) catalyst | Chiral Nitroalkanes | encyclopedia.pub |

| Isobutyraldehyde | Pyrrolidine (B122466) | γ-Nitroaldehydes | chemrxiv.org |

Transformations of the Nitro Group within this compound

The nitro group in this compound is not merely an activating group; it is also a versatile functional handle that can be transformed into other valuable functionalities through various chemical reactions.

The reduction of the nitro group in nitroalkenes like this compound can lead to the formation of amines and hydroxylamines. wikipedia.orgthieme-connect.de The chemoselective reduction of the nitro group without affecting the alkene or the chloro-substituent is a key challenge. researchgate.net A variety of reducing agents and catalytic systems have been developed for this purpose. For instance, catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for reducing both aromatic and aliphatic nitro groups to amines. commonorganicchemistry.com Iron in acidic media and tin(II) chloride are also effective for this transformation and can offer greater chemoselectivity in the presence of other reducible groups. commonorganicchemistry.com

The synthesis of hydroxylamines from nitro compounds can be achieved using reagents like diborane (B8814927) for aliphatic nitro compounds or through catalytic methods with rhodium on carbon and hydrazine. wikipedia.orgnih.gov The choice of reducing agent is crucial; for example, while lithium aluminum hydride (LiAlH4) can reduce nitroalkenes to amines, it is often associated with the formation of hydroxylamine (B1172632) and oxime impurities. wikipedia.orgcommonorganicchemistry.com A combination of sodium borohydride (B1222165) and copper(II) chloride has been shown to be an effective system for the one-pot reduction of β-nitrostyrenes to the corresponding phenethylamines. beilstein-journals.orgchemrxiv.orgnih.gov

Table 2: Reagents for the Reduction of Nitro Compounds

| Reagent/Catalyst | Product | Functional Group Tolerance | Reference |

| H2, Pd/C | Amine | Reduces many other functional groups | commonorganicchemistry.com |

| Fe, Acid | Amine | Good for substrates with other reducible groups | commonorganicchemistry.com |

| SnCl2 | Amine | Good for substrates with other reducible groups | commonorganicchemistry.com |

| NaBH4, CuCl2 | Amine | Tolerates aromatic halides | chemrxiv.org |

| Diborane | Hydroxylamine | Specific for aliphatic nitro compounds | wikipedia.org |

| Rh/C, Hydrazine | Hydroxylamine | Aryl hydroxylamines from aryl nitro compounds | wikipedia.org |

While reductions of the nitro group are more common, oxidative transformations and derivatizations are also possible, though less frequently described for β-nitrostyrenes. The Nef reaction, for instance, is a classic transformation that converts a primary or secondary nitroalkane into a carbonyl compound. organic-chemistry.org This typically involves the formation of a nitronate salt followed by hydrolysis under acidic conditions. organic-chemistry.org Oxidative variations of the Nef reaction have also been developed. organic-chemistry.org

In some contexts, the nitro group can be used as a leaving group in denitrative cross-coupling reactions, allowing for the formation of new carbon-carbon bonds at the β-position of the original nitroalkene. mdpi.comresearchgate.net These reactions can be promoted by various reagents, including organometallics and radical initiators, leading to the synthesis of a diverse range of substituted alkenes. mdpi.com For example, the reaction of β-nitrostyrenes with organozinc reagents can lead to the substitution of the nitro group. researchgate.net

The selectivity of the reduction of nitroalkenes can be finely controlled through the use of specific catalysts. rsc.orgmdpi.comresearchgate.netresearchgate.netnih.gov Iridium catalysts, in particular, have emerged as powerful tools for the chemoselective reduction of the C=C double bond in nitroalkenes without affecting the nitro group. rsc.orgresearchgate.net Using formic acid as a hydride donor in water, iridium complexes can catalyze the transfer hydrogenation of a wide range of nitroalkenes to the corresponding nitroalkanes with high efficiency and excellent functional group tolerance. rsc.orgresearchgate.net

Interestingly, the pH of the reaction medium can play a crucial role in directing the outcome of iridium-catalyzed reductions. mdpi.comresearchgate.netnih.gov Under acidic conditions in water, an iridium catalyst can promote the conversion of α,β-disubstituted nitroalkenes to ketones. mdpi.comresearchgate.netnih.gov This transformation is proposed to proceed through the reduction of the nitroalkene to a nitrosoalkene and then to an N-alkenyl hydroxylamine intermediate. mdpi.comresearchgate.net This pH-dependent selectivity highlights the sophisticated level of control that can be achieved in the reduction of nitroalkenes through careful choice of catalyst and reaction conditions.

Reactivity of the Aryl Halide Moiety

The chlorine substituent on the benzene (B151609) ring of this compound offers a handle for various substitution and coupling reactions. The success and mechanistic pathway of these reactions are heavily influenced by the electronic nature of the substituents on the aromatic ring.

Nucleophilic Aromatic Substitution Pathways (SNAr and Benzyne Mechanisms)

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the substitution of aryl halides. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.com These groups stabilize the intermediate Meisenheimer complex, a resonance-stabilized carbanion formed upon nucleophilic attack. youtube.comlibretexts.org In the case of this compound, the nitroethenyl group at the meta position is not ideally positioned to provide direct resonance stabilization to the negative charge that would develop at the carbon bearing the chlorine atom. libretexts.org Therefore, the SNAr reaction on this substrate is expected to be less facile compared to its ortho- and para-substituted counterparts. libretexts.org The reaction generally proceeds via a two-step addition-elimination mechanism. libretexts.orgbyjus.com

Under forcing conditions with a very strong base, such as sodium amide, an alternative elimination-addition mechanism involving a benzyne intermediate can occur. youtube.com This pathway does not require activation by electron-withdrawing groups. The process involves the deprotonation of a hydrogen atom ortho to the halogen, followed by the elimination of the halide to form a highly reactive aryne intermediate. youtube.com Subsequent nucleophilic addition to the benzyne, followed by protonation, yields the substitution product.

Palladium-catalyzed Cross-Coupling Reactions and their Relevance

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The aryl chloride moiety of this compound can potentially participate in several such transformations.

The Suzuki-Miyaura coupling , which couples an organoboron compound with an aryl halide, is a versatile method for forming biaryl structures. masterorganicchemistry.com The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the catalyst. The presence of both a chloro and a nitro group on the aromatic ring can influence the reaction, and recent developments have enabled the cross-coupling of both chloroarenes and nitroarenes. chemrxiv.org

The Heck reaction provides a means to form a new carbon-carbon bond between an aryl halide and an alkene. masterorganicchemistry.com The mechanism typically involves the oxidative addition of palladium(0) to the aryl halide, followed by migratory insertion of the alkene and subsequent β-hydride elimination. masterorganicchemistry.com

The table below summarizes the expected reactivity of the aryl halide in this compound in these key reactions, based on general principles.

| Reaction Type | Reagents & Conditions | Expected Reactivity of Aryl Halide |

| SNAr | Strong nucleophile (e.g., RO⁻, R₂NH), polar aprotic solvent | Low to moderate, due to meta-substitution of the activating group. libretexts.org |

| Benzyne Formation | Strong base (e.g., NaNH₂), high temperature | Possible under forcing conditions. youtube.com |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base | Potential for coupling, dependent on catalyst and conditions. masterorganicchemistry.comchemrxiv.org |

| Heck Reaction | Alkene, Pd catalyst, base | Potential for coupling, dependent on catalyst and conditions. masterorganicchemistry.comchemrxiv.org |

Cycloaddition Reactions Involving this compound

The electron-deficient nature of the nitroethenyl group makes it an excellent participant in various cycloaddition reactions. This moiety can act as a dienophile or a dipolarophile, leading to the formation of diverse cyclic structures.

Diels-Alder Reactions and Hetero-Diels-Alder (HDA) Pathways

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orglibretexts.org The electron-withdrawing nitro group in this compound activates the double bond, making it a good dienophile for reactions with electron-rich dienes. beilstein-journals.orgyoutube.com The stereochemistry of the reaction is typically controlled, leading to specific endo or exo products. libretexts.org

Hetero-Diels-Alder (HDA) reactions are a variation where one or more heteroatoms are present in the diene or dienophile. wikipedia.org The nitroalkene functionality can react with various heterodienes, or the compound itself could potentially act as a heterodiene, although this is less common for simple nitroalkenes.

1,3-Dipolar Cycloadditions (e.g., with Nitrones, Diazo Compounds)

1,3-Dipolar cycloadditions are powerful methods for constructing five-membered heterocyclic rings. chesci.comwikipedia.org In these reactions, a 1,3-dipole reacts with a dipolarophile. The electron-deficient alkene of this compound makes it a suitable dipolarophile for reactions with various 1,3-dipoles.

Nitrones , which are N-oxides of imines, are common 1,3-dipoles that react with alkenes to form isoxazolidines. rsc.orgmdpi.com The regioselectivity of this cycloaddition is governed by the electronic and steric properties of both the nitrone and the alkene.

Diazo compounds are another class of 1,3-dipoles that can react with the nitroethenyl moiety. researchgate.net The cycloaddition of a diazoalkane with an alkene typically yields a pyrazoline derivative.

Tandem and Cascade Cycloaddition Processes

The presence of multiple reactive sites in this compound opens up the possibility for tandem or cascade reactions , where an initial cycloaddition is followed by one or more subsequent transformations in a single pot. For instance, a Diels-Alder or 1,3-dipolar cycloaddition product could potentially undergo further reactions, such as an intramolecular cyclization or elimination, to generate more complex molecular architectures. researchgate.net

The table below outlines the potential cycloaddition reactions involving the nitroethenyl moiety of this compound.

| Reaction Type | Reactant Type | Product Type |

| Diels-Alder | Electron-rich diene | Substituted cyclohexene |

| Hetero-Diels-Alder | Heterodiene | Substituted heterocycle |

| 1,3-Dipolar Cycloaddition | Nitrone | Isoxazolidine |

| 1,3-Dipolar Cycloaddition | Diazo compound | Pyrazoline |

| Tandem/Cascade Reaction | Various | Complex polycyclic systems |

Other Significant Reaction Pathways

Friedel-Crafts Reactions with the Nitroalkene Substructure

The Friedel-Crafts reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to aromatic rings. However, the reactivity of the aromatic ring is highly dependent on the nature of its substituents. In the case of this compound, the aromatic ring is substituted with a chloro group and a 2-nitroethenyl group. Both of these are electron-withdrawing groups, which deactivate the benzene ring towards electrophilic aromatic substitution. The nitro group, in particular, is a very strong deactivating group, making the aromatic system electron-poor. quora.com

Due to this strong deactivation, this compound is generally a poor substrate for classical Friedel-Crafts alkylation and acylation reactions, where the aromatic ring acts as a nucleophile. quora.com The electron-deficient nature of the ring hinders its attack on the electrophilic carbocation or acylium ion intermediates generated in these reactions.

However, the nitroalkene moiety itself can participate in Friedel-Crafts-type reactions, where it acts as the electrophile. This typically involves the conjugate addition of electron-rich aromatic compounds (arenes) to the β-carbon of the nitroalkene, a process often referred to as a Friedel-Crafts alkylation of arenes. researchgate.netacs.org These reactions are generally catalyzed by Lewis acids, which activate the nitroalkene by coordinating to the nitro group. wikipedia.org For instance, the reaction of indoles with nitroalkenes, catalyzed by a chiral Yb(OTf)3–pybox complex, has been shown to produce alkylated indoles with high yields and enantioselectivities. nih.gov Similarly, a copper-catalyzed asymmetric Friedel-Crafts reaction of indoles and pyrroles with α-substituted nitroalkenes has been reported. nih.gov

While specific examples utilizing this compound as the electrophile in Friedel-Crafts alkylations of arenes are not abundant in the literature, the reactivity patterns of similar β-nitrostyrenes suggest that such reactions are feasible. The presence of the chloro- and nitro-substituents would likely enhance the electrophilicity of the double bond, potentially favoring the conjugate addition of highly activated arenes like indoles, pyrroles, and N,N-dialkylanilines. researchgate.netnih.govnih.gov

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference |

| Indole (B1671886) | trans-β-Nitroalkenes | Yb(OTf)3/Cl-indeno pybox | Alkylated Indoles | nih.gov |

| Indoles/Pyrroles | α-Substituted Nitroalkenes | Imidazoline-aminophenol-Cu complex | anti-Adducts | nih.gov |

| N,N-Dialkylanilines | Substituted β-Nitrostyrenes | Choline chloride-zinc chloride DES | para-Substituted Products | researchgate.net |

| Indoles | trans-β-Nitrostyrene | Dicationic tellurium-based chalcogen bond donors | Nitro-Michael Adducts | nih.gov |

Table 1: Examples of Friedel-Crafts-Type Reactions with Nitroalkenes

Photocatalyzed Transformations

Photocatalysis has emerged as a powerful tool in organic synthesis, enabling unique transformations under mild conditions. For β-nitrostyrenes, including this compound, photocatalysis opens up several reaction pathways, primarily involving the generation of radical intermediates. worktribe.com

One significant photocatalyzed transformation is the [2+2] cycloaddition. The irradiation of β-nitrostyrenes with visible light, often in the presence of a photosensitizer, can lead to the formation of cyclobutane (B1203170) derivatives. nih.govnih.govchemrxiv.orgthieme-connect.com This reaction can occur as a homodimerization or with other olefins. The mechanism is believed to proceed through the formation of a triplet excited state of the nitrostyrene (B7858105), which then reacts with a ground-state olefin to form a 1,4-diradical intermediate that collapses to the cyclobutane product. nih.gov The diastereoselectivity of these cycloadditions can be influenced by the reaction conditions and the nature of the substituents. nih.govthieme-connect.com

Another important photocatalytic reaction of β-nitrostyrenes is their involvement in radical addition reactions. For example, visible-light-enabled denitrative carboxylation of β-nitrostyrenes has been reported, leading to the synthesis of (E)-cinnamic acids. This process involves a radical denitrative tribromomethylation/hydrolysis cascade. rsc.org The reaction of α-bromo nitroalkanes with styrene (B11656) derivatives under photocatalytic conditions can also lead to divergent pathways, producing different products based on the fine-tuning of the redox ability of the system. rsc.org

Furthermore, visible light-mediated reactions of β-nitroalkenes can lead to the formation of various heterocyclic compounds. For instance, [3+2] cycloadditions of 2H-azirines with nitroalkenes have been developed to synthesize highly substituted pyrroles. worktribe.com These reactions highlight the versatility of photocatalysis in harnessing the reactivity of the nitroalkene functionality.

| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference |

| [2+2] Photocycloaddition | trans-β-Nitrostyrene, Cyclopentene | λ = 350 nm | Cyclobutane derivative | nih.gov |

| [2+2] Cycloaddition | para-Nitrostyrene | 4CzIPN organophotocatalyst | Cyclobutane derivative | nih.govchemrxiv.org |

| Denitrative Carboxylation | β-Nitrostyrenes, CBr4 | Visible light photoredox catalysis | (E)-Cinnamic acids | rsc.org |

| [3+2] Cycloaddition | 2H-Azirines, Nitroalkenes | Mes-Acr+BF4- photocatalyst | Substituted Pyrroles | worktribe.com |

Table 2: Examples of Photocatalyzed Transformations of Nitroalkenes

Organocatalytic Asymmetric Reactions with Nitroalkenes

Organocatalysis has revolutionized asymmetric synthesis by providing a metal-free approach to chiral molecules. The nitroalkene moiety in this compound is an excellent Michael acceptor, making it a prime substrate for organocatalytic asymmetric conjugate additions. mdpi.combeilstein-journals.org These reactions allow for the stereoselective formation of new carbon-carbon and carbon-heteroatom bonds.

A wide variety of nucleophiles can be added to nitroalkenes in a highly enantioselective manner using chiral organocatalysts. These catalysts are often bifunctional, activating both the nucleophile and the electrophile through non-covalent interactions such as hydrogen bonding. rsc.orgrsc.org

For instance, the Michael addition of malonates to nitroalkenes is a well-established reaction. Chiral thiourea derivatives derived from cinchonine (B1669041) have been shown to be highly effective bifunctional organocatalysts for the addition of dimethyl malonate to β-nitrostyrene, affording the product in high enantioselectivity. rsc.orgnih.gov Similarly, biscinchona alkaloids have been employed for the asymmetric conjugate addition of malonates to nitroalkenes like (E)-1-chloro-4-(2-nitrovinyl)benzene, a compound structurally similar to the subject of this article. buchler-gmbh.com

Ketones and aldehydes can also serve as nucleophiles in these reactions. The direct asymmetric vinylogous Michael addition of cyclic enones to nitroalkenes has been achieved using primary amine catalysis, leading to highly functionalized products with excellent stereocontrol. nih.gov Furthermore, the asymmetric conjugate addition of nitroalkanes to α,β-unsaturated ketones, which are structurally related to nitroalkenes, has been successfully catalyzed by sulfonamide-thiourea organocatalysts. organic-chemistry.org

The resulting γ-nitro carbonyl compounds from these Michael additions are versatile synthetic intermediates that can be further transformed into a variety of valuable chiral molecules. mdpi.com

| Nucleophile | Electrophile | Organocatalyst | Product Type | Reference |

| Dimethyl Malonate | β-Nitrostyrene | Cinchonine-derived thiourea | Michael Adduct | rsc.orgnih.gov |

| Dimethyl Malonate | (E)-1-chloro-4-(2-nitrovinyl)benzene | Biscinchona alkaloid | Michael Adduct | buchler-gmbh.com |

| Cyclic Enones | Nitroalkenes | Chiral primary amine | Vinylogous Michael Adduct | nih.gov |

| Malonates | Nitro-olefins | 1,1-Diaminoazine | Michael Adduct | rsc.org |

| Nitroalkanes | α,β-Unsaturated Ketones | Sulfonamide-thiourea | γ-Nitro Carbonyl Compound | organic-chemistry.org |

Table 3: Examples of Organocatalytic Asymmetric Reactions with Nitroalkenes

Advanced Applications and Strategic Utility in Organic Synthesis

1-Chloro-3-(2-nitroethenyl)benzene as a Versatile Synthon

The utility of this compound as a synthon stems from the electrophilic character of its carbon-carbon double bond. The nitro group renders the β-carbon highly susceptible to attack by nucleophiles and makes the alkene an excellent partner in various cycloaddition reactions. researchgate.net This predictable reactivity allows chemists to employ it as a reliable building block for introducing specific structural motifs into larger molecules.

β-Nitrostyrenes are widely regarded as powerful and versatile building blocks in organic synthesis. researchgate.netresearchgate.net Their utility arises from the electron-deficient double bond, which makes them potent Michael acceptors and active participants in cycloaddition reactions. researchgate.net The nitro group itself is a versatile functional handle that can be transformed into other groups, such as amines, ketones, or oximes, further expanding its synthetic potential.

The general reactivity of β-nitrostyrenes involves several key transformations:

Michael Addition: They readily react with a wide range of nucleophiles (from carbon, nitrogen, oxygen, and sulfur) in a conjugate addition manner. This reaction is a fundamental carbon-carbon bond-forming strategy. researchgate.netsemanticscholar.orgscispace.com

Cycloaddition Reactions: As electron-poor olefins, they are excellent dienophiles in Diels-Alder reactions and dipolarophiles in 1,3-dipolar cycloadditions, providing access to a multitude of five- and six-membered cyclic systems. researchgate.net

Tandem/Cascade Reactions: The initial product of a Michael addition can often undergo subsequent intramolecular cyclization, leading to the rapid construction of complex heterocyclic frameworks in a single operational step. researchgate.netbit.edu.cnnih.gov

While published examples focusing specifically on this compound are limited, its chemical nature as a substituted β-nitrostyrene makes it an ideal candidate for these transformations, serving as a gateway to complex molecules bearing the 3-chlorophenyl motif.

β-Nitrostyrene compounds are valuable intermediates for producing specialty chemicals, including pharmaceuticals. youtube.com For instance, many substituted phenethylamines, a class of compounds with significant pharmacological activity, are synthesized by the reduction of a corresponding β-nitrostyrene precursor. youtube.com

The industrial production of β-nitrostyrenes often relies on the Henry reaction (or nitroaldol reaction), which involves the base-catalyzed condensation of an aromatic aldehyde with a nitroalkane, followed by dehydration. youtube.comyoutube.com For this compound, the synthesis would commence from 3-chlorobenzaldehyde (B42229) and nitromethane (B149229). This condensation is a robust and scalable method for producing substituted β-nitrostyrenes.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 3-Chlorobenzaldehyde | Nitromethane | This compound | Henry Reaction |

| Benzaldehyde (B42025) | Nitromethane | β-Nitrostyrene | Henry Reaction |

| Styrene (B11656) | Nitric Oxide | β-Nitrostyrene | Direct Nitration |

This table illustrates common synthetic routes to β-nitrostyrenes.

Synthesis of Diverse Heterocyclic Compounds

The electrophilic nature of this compound and its parent class of β-nitrostyrenes makes them exceptionally useful for the synthesis of a wide variety of nitrogen- and oxygen-containing heterocycles. These reactions often proceed through tandem mechanisms where an initial intermolecular reaction is followed by an intramolecular cyclization to build the ring system.

The furo[3,2-c] researchgate.netbenzopyran-4-one (also known as furo[3,2-c]coumarin) scaffold is present in numerous natural products and biologically active molecules. An efficient method for constructing this framework involves the reaction of 4-hydroxycoumarins with β-nitrostyrenes. A ytterbium(III) triflate-catalyzed formal [3+2] annulation has been developed for this purpose. In this reaction, the 4-hydroxycoumarin (B602359) acts as a three-atom component (O-C-C), and the β-nitrostyrene serves as a two-atom component (C-C). The reaction proceeds smoothly for a variety of substituted β-nitrostyrenes, including those with electron-withdrawing groups like chlorine, to afford the desired furo[3,2-c]chromen-4-ones in good yields. This transformation efficiently forms one C-C and one C-O bond, along with a new furan (B31954) ring, in a single step.

| 4-Hydroxycoumarin | β-Nitrostyrene Substituent | Catalyst | Product Yield |

| 4-Hydroxycoumarin | 4-Chloro | Yb(OTf)₃ | 67% |

| 4-Hydroxycoumarin | 3-Chloro | Yb(OTf)₃ | 65% |

| 4-Hydroxycoumarin | 2-Chloro | Yb(OTf)₃ | 55% |

| 4-Hydroxycoumarin | 4-Bromo | Yb(OTf)₃ | 66% |

| 4-Hydroxycoumarin | 4-Methoxy | Yb(OTf)₃ | 45% |

This table presents selected yields for the Yb(OTf)₃-catalyzed synthesis of 2-aryl-2,3-dihydrofuro[3,2-c]chromen-4-ones. The reaction demonstrates tolerance for chloro-substituents at various positions on the phenyl ring of the nitrostyrene (B7858105).

The pyrrolizidine (B1209537) core is a key structural motif in a large family of alkaloids with diverse biological activities. One of the most powerful methods for synthesizing the five-membered pyrrolidine (B122466) ring, which forms the basis of this nucleus, is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and a suitable dipolarophile.

Azomethine ylides, which are nitrogen-based 1,3-dipoles, can be generated in situ from various precursors, such as the decarboxylation of α-amino acids or the ring-opening of aziridines. These reactive intermediates readily engage with electron-deficient alkenes. β-Nitrostyrenes, including this compound, are excellent dipolarophiles for this reaction due to the electron-withdrawing nitro group. The cycloaddition typically proceeds with high regio- and stereoselectivity, enabling the construction of highly substituted pyrrolidine rings in a single, convergent step. Subsequent chemical modifications of the resulting cycloadduct, often involving reduction of the nitro group and lactamization, can lead to the formation of pyrrolizidin-3-one structures and other related alkaloid nuclei.

The structural frameworks of dihydroisoquinolones and dihydropyridones are prevalent in medicinal chemistry. The reactivity of β-nitrostyrenes can be harnessed to construct these six-membered heterocyclic systems.

For dihydroisoquinolones , an organocatalytic asymmetric [4+2]-cyclization (a formal Diels-Alder reaction) has been developed. This reaction combines a 2-amino-β-nitrostyrene, serving as the four-atom diene component, with an azlactone as the two-atom dienophile. researchgate.net This strategy, facilitated by a bifunctional squaramide-based catalyst, allows for the synthesis of structurally complex and enantioenriched 3,4-dihydroquinolin-2-ones, which are isomers of dihydroisoquinolones. researchgate.net

For the synthesis of dihydropyridones , the classic Hantzsch pyridine (B92270) synthesis is a well-established multicomponent reaction. nih.govnih.govresearchgate.netwikipedia.orgorganic-chemistry.org The traditional Hantzsch reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) (or an ammonia source) to form a 1,4-dihydropyridine. wikipedia.orgorganic-chemistry.org While this method does not directly employ a pre-formed nitrostyrene, the components of a nitrostyrene (an aldehyde and a nitroalkane) are fundamental to related synthetic strategies. Modified Hantzsch-type reactions and other multicomponent approaches can be envisioned where the reactivity of a synthon like this compound is exploited in tandem Michael addition-cyclization sequences to build the dihydropyridone ring.

Construction of other Nitrogen and Oxygen Heterocycles

The intrinsic reactivity of this compound makes it an exemplary precursor for the synthesis of a diverse array of nitrogen and oxygen-containing heterocyclic systems. The electron-poor nature of the carbon-carbon double bond, activated by the powerful electron-withdrawing nitro group, renders it an excellent Michael acceptor. This reactivity, combined with the potential for the nitro group itself to participate in cyclization reactions (often after reduction to an amine or other functionalities), opens numerous pathways to valuable heterocyclic scaffolds. eurekaselect.combenthamdirect.com

Recent advancements have demonstrated that β-nitrostyrenes are pivotal substrates in cascade or domino reactions, allowing for the rapid assembly of complex N-heterocycles in a step- and atom-economical fashion. eurekaselect.combenthamdirect.com For instance, they are widely used in multicomponent reactions to generate highly substituted pyrrole (B145914) derivatives. researchgate.net The general strategy often involves an initial Michael addition to the nitroalkene, followed by an intramolecular reaction that forges the heterocyclic ring.

Specific classes of nitrogen heterocycles synthesized from β-nitrostyrene precursors include:

Pyrroles: Tetrasubstituted pyrroles can be efficiently synthesized through one-pot annulation reactions involving amines, dialkyl acetylenedicarboxylates, and β-nitrostyrenes. researchgate.net

Indolyl-nitroalkanes: In a direct application of Michael addition, various substituted indoles react with β-nitrostyrenes in the presence of catalysts like N-bromosuccinimide to yield indolyl-nitroalkane derivatives, which are precursors to other complex indole (B1671886) alkaloids. researchgate.net

Imidazo[1,2-a]pyridines: Copper-catalyzed regioselective synthesis has been developed where substituted 2-aminopyridines react with β-nitrostyrenes to produce 3-nitro-2-arylimidazo[1,2-a]pyridines in good to excellent yields. researchgate.net

Spiro-heterocycles: Through 1,3-dipolar cycloaddition reactions, azomethine ylides can react with β-nitrostyrenes to afford complex spiropyrrolidine-containing hybrid heterocycles. researchgate.net

Similarly, this compound is a valuable starting material for oxygen-containing heterocycles. bohrium.comdntb.gov.ua Methodologies for synthesizing five- and six-membered O-heterocycles from β-nitrostyrenes have been extensively reviewed. bohrium.com For example, substituted furans can be prepared via reactions with enols or 1,3-dicarbonyl compounds. bohrium.com The versatility of the nitroalkene moiety allows it to be a cornerstone in building a significant portion of the heterocyclic chemical space relevant to medicinal chemistry and natural product synthesis.

Building Block for Materials Science Applications

The electronic properties of this compound suggest its potential as a foundational component for advanced functional materials. The presence of both a chloro and a nitro group—both strongly electron-withdrawing—on the phenyl ring significantly influences the molecule's electron density and energy levels (HOMO/LUMO). When incorporated into larger polymeric or conjugated systems, this substitution pattern can be strategically employed to tune the electronic and optical properties of the resulting material, making it relevant for applications in materials science.

While direct application of this compound itself in organic electronic devices is not extensively documented, its structure is highly relevant for designing and synthesizing new materials for such applications. Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs) rely on organic semiconductor materials that can efficiently transport charge (holes or electrons). st-andrews.ac.uknih.gov

The performance of these devices is critically dependent on the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the materials used in the various layers. nih.goviastate.edu Materials with low-lying LUMO levels are required for efficient electron injection and transport, a key characteristic of so-called n-type semiconductors. The strong electron-withdrawing nature of the nitro and chloro substituents in this compound makes it an excellent building block for creating larger conjugated molecules with low LUMO levels. By incorporating this unit into a polymer backbone or a more complex molecular structure, it is possible to engineer materials with targeted n-type semiconductor properties, which are crucial for the development of efficient and stable OLEDs and OFETs. researchgate.netresearchgate.net

Computational and Theoretical Investigations of 1 Chloro 3 2 Nitroethenyl Benzene

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a powerful tool to elucidate the mechanistic details of reactions involving nitroalkenes. For compounds like 1-chloro-3-(2-nitroethenyl)benzene, DFT calculations can map out the potential energy surface of a reaction, identifying key intermediates and transition states.

While specific DFT studies on this compound are not abundant in the public domain, a significant body of research on the closely related β-nitrostyrenes and their derivatives provides a robust framework for understanding its reactivity. These studies often focus on cycloaddition and Michael-type addition reactions, which are characteristic of this class of compounds.

The characterization of transition states and the calculation of activation energies are fundamental to understanding reaction kinetics. For reactions involving β-nitrostyrenes, DFT calculations have been instrumental in determining the structures of transition states and the energy barriers associated with them.

In the context of Michael-type additions of cyclic secondary amines to substituted β-nitrostyrenes, kinetic studies have suggested the formation of a six-membered cyclic transition state for both catalyzed and uncatalyzed reaction pathways. rsc.org A noteworthy finding in the reaction of β-nitrostyrene with piperidine (B6355638) was a negative enthalpy of activation, indicating the presence of a stable intermediate along the reaction coordinate. rsc.org Such detailed mechanistic insights are made possible through the computational analysis of the reaction's potential energy surface.

For the [3+2] cycloaddition reaction of trans-1-chloro-2-nitroethylene, a close analog of the title compound, with N-methyl-phenylnitrone, DFT calculations have been employed to explore the various reaction pathways. rsc.org The study identified and characterized the transition states for the ortho/meta regioselective and endo/exo stereoselective modes, providing a comprehensive understanding of the factors governing the reaction's outcome. rsc.org

Table 1: Theoretical Activation Energies for Cycloaddition Reactions of Nitroalkenes (Note: Data presented here is for analogous compounds and is intended to be illustrative of the types of calculations performed for the title compound's class.)

| Reactants | Reaction Type | Computational Method | Activation Energy (kcal/mol) | Reference |

| trans-1-chloro-2-nitroethylene + N-methyl-phenylnitrone | [3+2] Cycloaddition | MEDT/DFT | Not explicitly stated in abstract | rsc.org |

| β-nitrostyrene + Piperidine | Michael Addition | Kinetic Study | Negative enthalpy of activation | rsc.org |

| (Z)- and (E)-β-nitrostyrenes + 5,5-dimethylpyrroline-N-oxide | [3+2] Cycloaddition | B3LYP | 4.4 (Z) and 5.0 (E) |

DFT calculations are crucial in predicting and explaining the stereochemical outcomes of reactions. In asymmetric catalysis, understanding the interactions between the substrate, catalyst, and reagents at the transition state is key to elucidating the origin of enantioselectivity.

For the enantioselective Michael addition of 4-hydroxycoumarin (B602359) to β-nitrostyrenes catalyzed by chiral bifunctional hydrogen-bonding catalysts, computational analyses of different transition state binding modes have been performed. These studies have shown that the most favored transition structure involves the squaramide (NH)2 motif of the catalyst binding to an oxygen atom of the enolate nucleophile, while the nitroalkene coordinates via hydrogen bonding to the ammonium (B1175870) function of the catalyst's quinuclidine (B89598) unit. This specific binding mode is considered decisive for the observed selectivity.

In the [3+2] cycloaddition of trans-1-chloro-2-nitroethylene with N-methyl-phenylnitrone, theoretical studies have successfully predicted high endo stereoselectivity, which is consistent with experimental findings. rsc.org The analysis of the transition states provides a rationale for this preference.

The solvent can play a significant role in the reaction mechanism and selectivity. Computational models, such as the Polarizable Continuum Model (PCM), are often used in conjunction with DFT to account for solvation effects.

In the theoretical study of the [3+2] cycloaddition of trans-1-chloro-2-nitroethylene, calculations were performed both in the gas phase and in a benzene (B151609) solvent environment to understand the influence of the solvent on the reaction pathways. rsc.org This approach allows for a more realistic comparison with experimental results, which are typically conducted in solution.

Molecular Electron Density Theory (MEDT) Applications in Understanding Nitroalkene Reactivity

Molecular Electron Density Theory (MEDT) offers a powerful framework for understanding chemical reactivity, positing that the changes in electron density, rather than molecular orbital interactions, are the primary drivers of a reaction. MEDT has been successfully applied to a variety of reactions involving nitroalkenes.

In the context of the [3+2] cycloaddition of trans-1-chloro-2-nitroethylene, MEDT analysis of the global reactivity indices classified the nitroalkene as a strong electrophile and the reacting nitrone as a strong nucleophile. rsc.org This analysis helps to explain the polar nature of the reaction. A Bonding Evolution Theory (BET) study, a component of MEDT, revealed a one-step asynchronous reaction mechanism. rsc.org

Modeling of Catalyst-Substrate Interactions and Chiral Recognition

Computational modeling is an invaluable tool for visualizing and quantifying the interactions between a catalyst and a substrate. This is particularly important in asymmetric catalysis for understanding the mechanism of chiral recognition.

For the asymmetric Michael addition to β-nitrostyrenes, computational studies have detailed the hydrogen bonding interactions between chiral squaramide-based catalysts and both the nucleophile and the electrophile. These models illustrate how the specific geometry and electronic properties of the catalyst direct the approach of the reactants, leading to the preferential formation of one enantiomer.

Prediction of Reactivity, Regioselectivity, and Diastereoselectivity Profiles

A major goal of computational chemistry is to predict the outcome of a reaction before it is carried out in the lab. For reactions involving this compound and its analogs, theoretical methods are used to predict reactivity, regioselectivity, and diastereoselectivity.

The regioselectivity of the [3+2] cycloaddition of trans-1-chloro-2-nitroethylene was predicted to be ortho, a finding that aligns with experimental observations. rsc.org This prediction is based on the analysis of the activation barriers for the different possible reaction pathways.

The prediction of these selectivity profiles is often based on the analysis of global and local reactivity indices derived from DFT, as well as the relative energies of the different possible transition states. These computational predictions provide valuable guidance for synthetic chemists in designing and optimizing chemical reactions.

Comparative Analysis and Future Research Directions for Aryl Nitroalkenes

Influence of Aromatic Substitution Patterns on Reactivity and Selectivity

The electronic nature and position of substituents on the aromatic ring of aryl nitroalkenes play a pivotal role in modulating their reactivity and the selectivity of their transformations. The nitroethenyl group is a powerful electron-withdrawing group, which significantly influences the electron distribution within the molecule.

The presence of additional substituents on the aryl ring can either enhance or diminish the inherent electron-withdrawing nature of the nitroethenyl moiety. google.com Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the aromatic ring exert their influence through inductive and resonance effects, altering the electrophilicity of the molecule. organic-chemistry.org

Electron-Withdrawing Groups (EWGs): Groups like nitro, cyano, and carbonyl substituents further decrease the electron density of the aromatic ring, amplifying the electrophilic character of the nitroalkene. organic-chemistry.org This heightened electrophilicity makes the β-carbon even more susceptible to attack by nucleophiles. For instance, in the case of 1-Chloro-3-(2-nitroethenyl)benzene , the chlorine atom acts as an electron-withdrawing group through its inductive effect, enhancing the reactivity of the nitroalkene towards nucleophilic addition.

The following table summarizes the general effects of EDGs and EWGs on the reactivity of aryl nitroalkenes:

| Substituent Type | Examples | Effect on Aromatic Ring | Effect on Nitroalkene Reactivity |

| Electron-Donating Groups (EDGs) | -CH₃, -OH, -NH₂ | Increases electron density | May slightly decrease the rate of nucleophilic addition to the alkene |

| Electron-Withdrawing Groups (EWGs) | -NO₂, -CN, -Cl | Decreases electron density | Increases the rate of nucleophilic addition to the alkene |

This table provides a generalized overview of substituent effects.

The position of a substituent on the aromatic ring relative to the nitroethenyl group significantly impacts the stability of reaction intermediates and, consequently, the reaction pathways. These effects are particularly pronounced in reactions involving the aromatic ring, such as electrophilic aromatic substitution, but also play a role in modulating the reactivity of the nitroalkene moiety.

Ortho and Para Positions: Substituents at the ortho and para positions can exert strong resonance effects that directly influence the electron density of the carbon atom attached to the nitroethenyl group. An electron-donating group at the para position, for example, can donate electron density through resonance, which can slightly decrease the electrophilicity of the β-carbon of the nitroalkene. Conversely, an electron-withdrawing group at the para position will strongly enhance it. nih.gov

Meta Position: A substituent at the meta position primarily exerts an inductive effect, as resonance effects are not transmitted to the same extent to the carbon bearing the nitroethenyl group. nih.gov In This compound , the chlorine atom is in the meta position. Its electron-withdrawing inductive effect makes the aromatic ring more electron-deficient, which in turn enhances the electrophilicity of the nitroalkene group, favoring nucleophilic addition reactions. Theoretical studies on the electrophilic substitution of nitrobenzene (B124822) have shown that meta-substitution is generally favored when an electron-withdrawing group is present. nih.gov

The directing effects of substituents are summarized in the table below:

| Substituent Position | Primary Electronic Effect | Influence on Reaction Intermediates |

| Ortho | Inductive and Resonance | Can sterically hinder reactions at the nitroethenyl group. Strong resonance interaction. |

| Meta | Inductive | Less steric hindrance. Primarily inductive influence on the nitroethenyl group's reactivity. |

| Para | Inductive and Resonance | No steric hindrance at the reaction site. Strong resonance interaction. |

This table outlines the general positional isomer effects on aryl nitroalkene reactivity.

Stereochemical Considerations across Substituted Nitroethenylbenzenes

The stereochemical outcome of reactions involving aryl nitroalkenes is a critical aspect of their synthetic utility. The formation of new stereocenters during reactions such as Michael additions, cycloadditions, and reductions necessitates careful control to achieve desired stereoisomers.

The geometry of the nitroalkene itself is typically the (E)-isomer due to its greater thermodynamic stability. However, the stereochemistry of the products formed from reactions of these compounds can be influenced by various factors, including the choice of catalysts and reaction conditions. For example, the use of chiral catalysts in Michael additions to aryl nitroalkenes can lead to the formation of enantiomerically enriched products. nih.gov Similarly, diastereoselectivity can be controlled in reactions with chiral nucleophiles or in the presence of chiral auxiliaries. The ability to control the stereochemical outcome of these reactions is crucial for the synthesis of complex, biologically active molecules. nih.govresearchgate.net

Contrasting Reactivity with Aliphatic Nitroalkenes and other Olefinic Systems

The reactivity of aryl nitroalkenes is distinct from that of their aliphatic counterparts and other activated olefins due to the electronic influence of the aromatic ring.

Aryl vs. Aliphatic Nitroalkenes: The primary difference lies in the electronic nature of the substituent at the β-position. In aryl nitroalkenes, the aromatic ring is conjugated with the nitroalkene moiety. This conjugation allows for delocalization of electron density, which can stabilize the molecule and influence its reactivity. In contrast, aliphatic nitroalkenes have an alkyl group at the β-position, which primarily exerts an inductive effect. While both are excellent Michael acceptors, the aromatic ring in aryl nitroalkenes can modulate the electrophilicity of the β-carbon through resonance and inductive effects of any ring substituents. nih.gov Michael additions to aliphatic nitroalkenes have been shown to be highly effective, even with challenging substrates like acetaldehyde (B116499). nih.gov

Comparison with other Olefinic Systems: Compared to other α,β-unsaturated systems like enones and enoates, nitroalkenes are generally more powerful electrophiles. The strong electron-withdrawing capacity of the nitro group significantly polarizes the carbon-carbon double bond, making the β-carbon highly susceptible to nucleophilic attack. masterorganicchemistry.com This enhanced reactivity allows nitroalkenes to participate in reactions with a wider range of weaker nucleophiles that may not react efficiently with less activated olefins. masterorganicchemistry.com

Emerging Methodologies and Underexplored Transformations

The field of aryl nitroalkene chemistry is continually evolving, with new synthetic methodologies and transformations being developed. Some of the emerging areas of research include:

Photocatalysis and Electro-organic Chemistry: These techniques offer green and sustainable alternatives to traditional synthetic methods. unisi.itresearchgate.net Visible-light photocatalysis, for instance, can be used to initiate novel radical-based transformations of aryl nitroalkenes. researchgate.net Electro-organic synthesis provides another avenue for controlled reductions and other transformations of the nitro group and the alkene. researchgate.net

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field. unisi.it Biocatalytic methods can offer high levels of stereoselectivity in reactions of aryl nitroalkenes, which is often difficult to achieve with conventional chemical catalysts.

Novel Cascade Reactions: Aryl nitroalkenes are excellent substrates for cascade or domino reactions, where multiple bonds are formed in a single synthetic operation. researchgate.net The development of new cascade sequences involving aryl nitroalkenes could provide rapid access to complex molecular architectures.

Design Principles for Novel Synthetic Applications of Aryl Nitroalkenes in Advanced Organic Synthesis

The unique reactivity of aryl nitroalkenes makes them versatile building blocks for the synthesis of a wide range of valuable compounds. The design of novel synthetic applications should be guided by several key principles:

Exploiting Electrophilicity: The primary reactivity of aryl nitroalkenes stems from the electrophilicity of the β-carbon. New synthetic methods can be designed by exploring reactions with a diverse array of nucleophiles, including carbon, nitrogen, oxygen, and sulfur-based nucleophiles. rsc.org

Harnessing the Versatility of the Nitro Group: The nitro group itself can be transformed into a variety of other functional groups, most notably an amino group through reduction. rsc.org This transformation is a cornerstone of many synthetic strategies, allowing for the introduction of nitrogen into a molecule. The nitro group can also participate in other reactions, such as the Nef reaction to produce ketones.

Stereocontrol as a Central Goal: For the synthesis of chiral molecules, the development of methods that allow for precise control over stereochemistry is paramount. This includes the design of new chiral catalysts and the use of chiral auxiliaries to direct the stereochemical outcome of reactions. nih.govmdpi.com

Integration into Tandem and Multicomponent Reactions: Designing synthetic routes that incorporate aryl nitroalkenes into tandem or multicomponent reactions can significantly improve synthetic efficiency. nih.gov This approach allows for the rapid construction of molecular complexity from simple starting materials. A recent example is the design of an intramolecular arylogous nitroaldol condensation to access 2-aryl-benzofuran and -indole derivatives. nih.gov

By adhering to these principles, chemists can continue to unlock the synthetic potential of aryl nitroalkenes and develop innovative solutions to challenges in advanced organic synthesis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Chloro-3-(2-nitroethenyl)benzene, and how can reaction conditions be optimized for yield?

- Methodology : The compound can be synthesized via condensation of 3-chlorobenzaldehyde with nitroethane or nitromethane under acidic or catalytic conditions. Evidence from analogous nitroethenylbenzene syntheses (e.g., 1-Chloro-2-[(1E)-2-nitroethenyl]benzene) suggests using aldehydes and nitroalkenes in a Henry reaction or Michael addition. Optimization involves adjusting catalysts (e.g., proline derivatives), solvents (e.g., ethanol, THF), and temperature (50–80°C) to improve yields .

- Key Challenge : Competing side reactions (e.g., polymerization of nitroethenyl groups) require strict control of stoichiometry and reaction time.

Q. How should researchers characterize this compound, and what challenges exist in structural elucidation?

- Methodology : Use spectroscopic techniques:

- NMR : H and C NMR to confirm substitution patterns (e.g., coupling constants for nitroethenyl geometry).

- X-ray crystallography : For unambiguous structural determination. SHELX software (e.g., SHELXL) is widely used for small-molecule refinement, though high-resolution data is critical for resolving nitro group orientation .

- Challenges : Nitroethenyl groups may exhibit dynamic disorder in crystal structures, complicating refinement.

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Guidance : Similar chlorinated nitro compounds (e.g., 1-Chloro-3-nitrobenzene) require:

- Ventilation : Use fume hoods to avoid inhalation.

- PPE : Gloves and goggles to prevent skin/eye contact.

- Emergency protocols : Immediate decontamination with water for spills and medical consultation for exposure .

Advanced Research Questions

Q. How can researchers address low yields or selectivity issues during the nitroethenylation step in synthesis?

- Methodology : Mechanistic studies (e.g., kinetic monitoring via FTIR or HPLC) can identify bottlenecks. For selectivity:

- Catalyst design : Chiral catalysts (e.g., bifunctional B,N-based systems) improve stereoselectivity in nitroalkene additions, as shown in analogous systems .

- Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance nitro group activation.

Q. What computational methods are effective for predicting the electronic effects of substituents on the reactivity of this compound?

- Approach :

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks.

- Transition state modeling : Study the impact of the chloro and nitro groups on reaction pathways (e.g., cycloadditions or Diels-Alder reactions).

Q. How can contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects) of nitroethenylbenzene derivatives be resolved?

- Strategy :

- Comparative assays : Test the compound alongside analogs (e.g., 1-Fluoro-3-(methylsulfonyl)benzene) under standardized conditions to isolate substituent effects .

- Purity verification : Use HPLC-MS to rule out impurities influencing bioactivity.

- Structure-activity relationships (SAR) : Correlate electronic (Hammett σ values) and steric parameters with activity trends.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.